molecular formula C15H17N3O3 B4512752 N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide

N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide

Cat. No. B4512752
M. Wt: 287.31 g/mol
InChI Key: HVCDTPAWIXSYGJ-UHFFFAOYSA-N
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Description

Research in the field of organic chemistry often explores compounds with acetamide groups due to their relevance in drug development and material science. Compounds similar to "N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide" are synthesized and analyzed to understand their chemical behavior, structural characteristics, and potential applications.

Synthesis Analysis

The synthesis of compounds related to "N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide" typically involves multi-step processes including acetylation, ethylation, and condensation reactions. For instance, Gong Fenga et al. (2007) detailed the synthesis of a similar compound with an overall yield of 77%, highlighting improvements in the synthesis process such as the use of potassium hydroxide and acetone as solvent for ethylation steps, which is convenient and cost-effective (Gong Fenga, 2007).

Molecular Structure Analysis

Molecular structure analysis of acetamide derivatives is conducted using techniques such as FT-IR, UV-Vis spectroscopy, and NMR. These analyses provide detailed information on the compound's molecular framework and functional groups. For example, the study by B. Sarhan et al. (2017) on metal complexes of a similar ligand involved characterizing the ligand and its complexes through various spectroscopic techniques, elucidating their octahedral geometrical structure (B. Sarhan, Sajid M. Lateef, & E. J. Waheed, 2017).

Chemical Reactions and Properties

The chemical reactions and properties of acetamide compounds are influenced by their functional groups and molecular structure. Research often explores the reactivity of these compounds under various conditions. For instance, the addition of 4-(N,N-dimethylamino)phenyl cation to norbornene, as studied by M. Mella et al. (2004), demonstrates the reactivity of acetamides in generating novel structures, underscoring the solvent's role in determining the product distribution (M. Mella, M. Fagnoni, & A. Albini, 2004).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9-14(10(2)21-18-9)8-15(20)17-13-6-4-12(5-7-13)16-11(3)19/h4-7H,8H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCDTPAWIXSYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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